molecular formula C10H7BrN4O2 B2387054 Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 2225136-34-3

Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2387054
CAS No.: 2225136-34-3
M. Wt: 295.096
InChI Key: OQFDOFQNJPAICO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The presence of multiple functional groups, such as bromine, cyano, and ester, makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and eco-friendly conditions makes the process more sustainable and efficient . The scalability of the reaction and the broad substrate scope further enhance its industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The cyano and ester groups can participate in condensation reactions to form more complex structures.

    Cyclization Reactions: The compound can undergo further cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Condensation Reactions: Reagents such as aldehydes, ketones, and amines are commonly used.

    Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions with aldehydes can produce imines or amides.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating various diseases.

Comparison with Similar Compounds

Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can be compared with other triazolopyridine derivatives:

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O2/c1-2-17-10(16)8-13-9-6(4-12)3-7(11)5-15(9)14-8/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFDOFQNJPAICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=C(C2=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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